1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole
Overview
Description
1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole is a compound that belongs to the class of adamantane derivatives Adamantane is a hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
The synthesis of 1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole typically involves multiple steps, starting from adamantane derivatives. One common method involves the reaction of 1-bromoadamantane with acetylene in the presence of sulfuric acid and hexane to form 1-acetyladamantane . This intermediate can then be further reacted with appropriate reagents to introduce the triazole and nitro groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino derivatives, substituted triazoles, and cycloadducts.
Scientific Research Applications
1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as antiviral and antibacterial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can also bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
1-(3-Chloro-1-adamantyl)-3-nitro-1,2,4-triazole can be compared with other adamantane derivatives, such as:
- 1-(3-Chloro-1-adamantyl)-5-methyl-3-nitro-1H-1,2,4-triazole
- (3-Chloro-1-adamantyl)carbonyl]amino}acetic acid
These compounds share the adamantane core structure but differ in the functional groups attached to it
Properties
IUPAC Name |
1-(3-chloro-1-adamantyl)-3-nitro-1,2,4-triazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN4O2/c13-11-2-8-1-9(3-11)5-12(4-8,6-11)16-7-14-10(15-16)17(18)19/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGZHXNRXCQFRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)N4C=NC(=N4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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